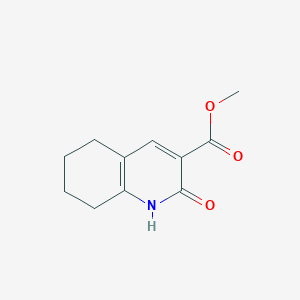

Methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound, featuring a quinoline core with a carboxylate ester group, makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves the reaction of cyclohexane-1,3-dione with substituted benzaldehydes and N-arylacetoacetamides in the presence of ammonium acetate under solvent-free conditions at temperatures ranging from 150 to 160°C . This method provides a straightforward and efficient route to the target compound with good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and implementing scalable processes that can be easily adapted to industrial reactors.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,4-dione derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

Industry: The compound can be used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate binding . This interaction can disrupt essential biological pathways, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the functional groups attached to the ring.

1-Methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinolins: These compounds are structurally similar but have different substituents on the quinoline ring.

Uniqueness

Methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.

Biological Activity

Methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a unique hexahydroquinoline structure. The molecular formula is C11H13NO3, and it features a carboxylate group that may play a crucial role in its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H13NO3 |

| Molecular Weight | 219.23 g/mol |

| CAS Number | 1249049-37-3 |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds related to this compound. For instance, derivatives of hexahydroquinoline have shown significant cytotoxic effects against various cancer cell lines.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

- A study evaluated the inherent cytotoxicity of synthesized hexahydroquinoline derivatives against MCF-7 (breast cancer), A-549 (lung cancer), and K562 (leukemia) cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects with IC50 values in the low micromolar range .

- Specifically, compounds A1 and A2 were noted for their ability to induce apoptosis in drug-resistant cancer cells by blocking P-glycoprotein (P-gp) efflux, a major mechanism of multidrug resistance .

-

Mechanism of Action :

- The mechanism by which these compounds exert their cytotoxic effects often involves the modulation of cellular pathways related to apoptosis and cell cycle regulation. Flow cytometric analyses revealed that the most effective derivatives led to significant changes in cell cycle distribution and increased apoptotic markers in resistant cell lines .

The biological activity of this compound can be attributed to several mechanisms:

- P-glycoprotein Inhibition : By inhibiting P-glycoprotein activity, these compounds can enhance the accumulation of chemotherapeutic agents within cancer cells.

- Induction of Apoptosis : Many derivatives have been shown to activate apoptotic pathways through caspase activation and mitochondrial membrane potential disruption.

Comparative Analysis with Related Compounds

To understand the efficacy of this compound better, it is useful to compare it with similar compounds:

| Compound Name | Anticancer Activity | Mechanism of Action |

|---|---|---|

| 5-Oxo-Hexahydroquinoline Derivatives | High cytotoxicity against MCF-7 | P-gp inhibition |

| Tetrahydroquinoline Counterparts | Moderate activity | Apoptosis induction |

| Methyl 2-oxo-Hexahydroquinoline Derivatives | Variable; dependent on substitutions | Cell cycle arrest and apoptosis |

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

methyl 2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C11H13NO3/c1-15-11(14)8-6-7-4-2-3-5-9(7)12-10(8)13/h6H,2-5H2,1H3,(H,12,13) |

InChI Key |

XBXOQUNYOXZFJT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(CCCC2)NC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.